beta-Cyclocitral
Overview
Description
This compound is found endogenously in a variety of organisms, including plants, cyanobacteria, fungi, and animals . It is a volatile compound that contributes to the aroma of various fruits, vegetables, and ornamental plants . In plants, beta-Cyclocitral plays a significant role in root development and stress response .
Mechanism of Action
Target of Action
Beta-Cyclocitral (βCC) is a main apocarotenoid of β-carotene . It primarily targets the nuclear gene expression in plants . It also targets the root meristems in plants, promoting cell divisions and stimulating lateral root branching .
Mode of Action
This compound interacts with its targets by acting as a stress signal that accrues under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . In root meristems, it promotes cell divisions and stimulates lateral root branching .
Biochemical Pathways
This compound affects the isoprenoid biosynthetic pathway underpinning carotenoid formation . It can be formed via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . It also regulates several signaling pathways, leading to stress tolerance .
Pharmacokinetics
It is known to be an endogenous volatile compound derived from the carotenoid β-carotene .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in plants’ resistance against stresses . It promotes cell divisions in root meristems and stimulates lateral root branching . It also enhances plant vigor in rice plants exposed to salt-contaminated soil .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It acts as a stress signal that accrues under adverse ecological conditions . Its effect on root growth is conserved in both monocots and eudicots, suggesting that it could be a valuable tool to enhance crop vigor under environmental stress .
Biochemical Analysis
Biochemical Properties
Beta-Cyclocitral increases plants’ resistance against stresses . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance .
Cellular Effects
This compound is marked as stress signals that accrue under adverse ecological conditions . It plays a significant role in the regulation of abiotic stresses .
Molecular Mechanism
This compound exerts its effects at the molecular level by regulating nuclear gene expression through several signaling pathways . This regulation leads to stress tolerance in plants .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . It is sensitively detected when a high density of the cells is achieved from late summer to autumn .
Metabolic Pathways
This compound is involved in the regulation of metabolic pathways in plants . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role in stress signaling and regulation of metabolic pathways, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Given its role in stress signaling and regulation of metabolic pathways, it is likely to be directed to specific compartments or organelles within the cell .
Preparation Methods
Beta-Cyclocitral can be synthesized through both enzymatic and non-enzymatic pathways. The formation of this compound involves the oxidative cleavage of double bonds in beta-carotene . Enzymes such as carotenoid cleavage dioxygenase (CCD4) and 13-lipoxygenase (LOX2) have been identified to cleave beta-carotene at the necessary positions . Additionally, this compound can be formed from the direct oxidation of beta-carotene by reactive oxygen species, particularly singlet oxygen .
Industrial production methods for this compound typically involve the use of citral as a starting material. Citral is subjected to a series of reactions, including oxidation and cyclization, to produce this compound .
Chemical Reactions Analysis
Beta-Cyclocitral undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can yield corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like singlet oxygen and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Beta-Cyclocitral has a wide range of scientific research applications:
Comparison with Similar Compounds
Beta-Cyclocitral is unique among apocarotenoids due to its specific roles in plant development and stress response. Similar compounds include:
Abscisic Acid: An apocarotenoid phytohormone involved in stress response and root development.
Strigolactones: Apocarotenoid phytohormones that regulate root growth and branching.
This compound stands out due to its ability to promote root growth and enhance stress tolerance in plants, making it a valuable tool in agriculture and plant biology .
Properties
IUPAC Name |
2,6,6-trimethylcyclohexene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047142 | |
Record name | beta-Cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
62.00 to 63.00 °C. @ 3.00 mm Hg | |
Record name | beta-Cyclocitral | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
432-25-7, 52844-21-0 | |
Record name | β-Cyclocitral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Cyclocitral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha(beta)-Cyclocitral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-CYCLOCITRAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Cyclocitral | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is β-Cyclocitral known for?
A1: β-Cyclocitral is a volatile organic compound known for its strong, citrusy, lemon-like aroma. [, , ]
Q2: Where is β-Cyclocitral naturally found?
A2: β-Cyclocitral is found in various natural sources, including: - Plants: It contributes to the aroma of fruits like oranges [] and apricots [], and is found in plants like maté (Ilex paraguariensis St. Hil.) []. - Fungi: Certain fungi, such as Lepista irina [], can produce β-cyclocitral through the degradation of β-carotene. - Microalgae: Dunaliella salina microalga extracts have shown the presence of β-cyclocitral, potentially contributing to its antimicrobial properties. []
Q3: How does β-Cyclocitral contribute to the aroma of certain fruits?
A3: β-Cyclocitral, along with other norisoprenoids, contributes significantly to the floral aroma profile of fruits like oranges. Specifically, it makes up around 8% of the total aroma intensity and 78% of the floral aroma category in Valencia orange juice. []
Q4: How does carotenoid pigmentation in fruits affect β-cyclocitral presence?
A4: Studies using tomato and watermelon varieties revealed that β-cyclocitral is predominantly found in fruits containing β-carotene. This suggests a connection between the presence of specific carotenoids and the production of certain aroma volatiles. []
Q5: Can β-cyclocitral be used as a lure for insect pests?
A5: Research has shown that β-cyclocitral can attract the spotted-wing drosophila (Drosophila suzukii), a pest that infests ripening fruits. This finding suggests a potential use for β-cyclocitral in pest management strategies. []
Q6: How do fungi produce β-cyclocitral?
A6: Some fungi, including Lepista irina, possess an extracellular peroxidase enzyme that can cleave β-carotene, leading to the formation of β-cyclocitral, along with other volatile compounds. [] This enzymatic degradation process highlights the role of fungi in influencing the aroma profiles of their surroundings.
Q7: What are the implications of fungal β-carotene degradation?
A7: The ability of fungi like Lepista irina to break down β-carotene and produce volatile compounds like β-cyclocitral plays a crucial role in natural carotenoid degradation processes, impacting flavor and aroma profiles in their ecological niches. []
Q8: What methods can be used to remove β-cyclocitral from water?
A8: Ozonation has been proven effective in removing β-cyclocitral from eutrophic water. This method follows first-order kinetics, with the rate influenced by factors like chemical structure and the presence of bicarbonate or natural organic carbon. []
Q9: How does β-cyclocitral relate to cyanobacterial blooms?
A9: During cyanobacterial blooms in water bodies like Lake Taihu, β-cyclocitral is often detected at high levels, primarily in the particulate fraction. Its concentration often exceeds the odor threshold, potentially contributing to taste and odor issues in the water. []
Q10: What factors influence β-cyclocitral concentration in water during algal blooms?
A10: Microcystis biomass is a significant predictor of β-cyclocitral levels in lake water during algal blooms. Additionally, factors like total phosphorus, chlorophyll-a, and phosphate concentration also contribute to the variation in β-cyclocitral levels. []
Q11: What is the chemical formula and molecular weight of β-cyclocitral?
A11: The molecular formula of β-cyclocitral is C10H14O, and its molecular weight is 150.22 g/mol.
Q12: How is β-cyclocitral synthesized?
A12: β-cyclocitral can be synthesized through various methods. One approach involves using it as a starting material in the synthesis of 9Z-locked retinoic acid analogs. [] Another method involves a Reformatsky reaction with methyl γ-bromosenecioate. [] Additionally, β-cyclocitral can be used in the preparation of tetradecanal, a key intermediate in vitamin A synthesis. []
Q13: Are there any efficient synthetic routes to compounds related to β-cyclocitral?
A13: Yes, researchers have developed efficient routes for synthesizing taiwaniaquinoids, which share structural similarities with β-cyclocitral. These methods utilize α- or β-cyclocitral as starting materials and involve key steps like intramolecular Friedel-Crafts alkylation and degradative oxidation. []
Q14: What analytical techniques are used to study β-cyclocitral?
A14: Several analytical techniques are employed to study β-cyclocitral, including: - Gas chromatography-mass spectrometry (GC-MS): This technique is widely used to identify and quantify β-cyclocitral in various matrices, such as orange juice, maté, and algal bloom water. [, , ] - Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS: This technique enhances the sensitivity and selectivity of β-cyclocitral analysis by extracting and concentrating the volatile compound from the sample headspace before GC-MS analysis. [, , ] - Gas chromatography-olfactometry (GC-O): This technique helps correlate the presence of β-cyclocitral with specific aroma attributes, such as the floral notes in orange juice. [, ]
Q15: What factors influence the efficiency of β-cyclocitral analysis using HS-SPME?
A15: The efficiency of HS-SPME for β-cyclocitral analysis is affected by several parameters: - Fiber type: Different SPME fibers, such as polydimethylsiloxane (PDMS), divinylbenzene (DVB), carbowax (CW), and carboxen (CAR), exhibit varying affinities for β-cyclocitral. [, ] - Extraction temperature and time: Optimizing these parameters is crucial to achieve efficient extraction and concentration of β-cyclocitral from the sample. [, , ] - Sample matrix: The composition of the sample matrix can influence the partitioning of β-cyclocitral between the sample and the headspace, affecting extraction efficiency.
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